molecular formula C24H14 B125848 Dibenzo(A,H)pyrene CAS No. 189-64-0

Dibenzo(A,H)pyrene

Cat. No. B125848
CAS RN: 189-64-0
M. Wt: 302.4 g/mol
InChI Key: RXUSYFJGDZFVND-UHFFFAOYSA-N
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Description

Dibenzo(A,H)pyrene: Comprehensive Analysis

Dibenzo[a,h]pyrene (DB[a,h]P) is a polycyclic aromatic hydrocarbon (PAH) known for its high carcinogenic potency. It is metabolized in the liver to phenols and dihydrodiols, which can bind to cellular macromolecules . DB[a,h]P is also a potent carcinogen in rodent bioassays, suggesting a risk for humans upon environmental exposure .

Synthesis Analysis

The synthesis of DB[a,h]P involves complex chemical reactions. For instance, the fjord-region syn- and anti-DB[a,h]P-11,12-dihydrodiol 13,14-epoxides were synthesized to study their role as mutagenic and carcinogenic metabolites. The synthesis route includes a photochemical reaction starting from 9-phenanthrylacetic acid, followed by the generation of an oxiranyl side-chain and treatment with boron trifluoride to produce the key intermediate .

Molecular Structure Analysis

The molecular structure of DB[a,h]P metabolites has been studied using X-ray crystallography and other analytical techniques. For example, the structure of (+/-)-7 alpha, 8 beta-dihydroxy-7,8-dihydrobenzo[a]pyrene, an early metabolite of benzo[a]pyrene, was determined to have trans hydroxyl groups and a distorted half-chair pucker, indicating reactive points in the molecule .

Chemical Reactions Analysis

DB[a,h]P undergoes metabolic activation to form DNA-binding intermediates through the formation of diol-epoxides. These metabolites are highly reactive and can form DNA adducts, which are critical in the carcinogenic process. The metabolism of DB[a,h]P in human mammary carcinoma cell line MCF-7 has been shown to produce fjord-region 11,12-diol 13,14-epoxides, which bind extensively to DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of DB[a,h]P and its derivatives are influenced by their molecular structure. For instance, the flexibility of the backbone and peripheral substitution with dodecyl chains in graphitic nanoribbons with dibenzo[e,l]pyrene repeat units affect their solubility in organic solvents and their ability to undergo further reactions such as cyclodehydrogenation . The chimerical pyrene-based helicenes, which incorporate pyrene subunits, exhibit unique properties such as fluorescence and intramolecular excimer states .

Scientific Research Applications

Carcinogenic Properties and Risk Assessment

  • Dibenzo[a,h]pyrene, a potent carcinogen, is of significant concern due to its presence in environmental samples. Research indicates its high potency compared to other polycyclic aromatic hydrocarbons (PAHs) in carcinogenicity studies, particularly in mouse skin and mammary glands (Cavalieri et al., 1977); (Higginbotham et al., 1993).
  • Studies have shown that dibenzo[a,l]pyrene (DB[a,l]P), a related isomer of dibenzo[a,h]pyrene, is metabolically activated in human cells, suggesting a potential risk for humans due to environmental exposure (Ralston et al., 1994).

Metabolic Activation and DNA Adduction

  • Research into the metabolic activation of dibenzo[a,h]pyrene and its isomers has shown the formation of various metabolites that bind to DNA, indicating a mechanism for its carcinogenicity. This includes studies on the formation of fjord-region 11,12-diol 13,14-epoxides in human mammary carcinoma MCF-7 cell cultures (Ralston et al., 1994).
  • Investigations into the stable and depurinating DNA adducts formed by dibenzo[a,l]pyrene in rat liver microsomes further highlight its mutagenic potential (Li et al., 1995).

Environmental Monitoring and Analysis

  • Techniques for detecting dibenzo[a,h]pyrene and its isomers in environmental samples, such as water, have been developed. A method using solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry allows for direct determination of these compounds in water at parts-per-trillion levels, demonstrating an environmentally friendly and cost-effective approach (Yu & Campiglia, 2005).

Structural Analysis and Synthesis

  • The molecular structure of dibenzo[a,h]pyrene has been analyzed through X-ray diffraction methods, revealing significant distortions in the molecule. This structural understanding aids in the study of its carcinogenic properties (Katz et al., 1998).
  • Synthesis of fjord region diol epoxides, considered potential ultimate carcinogens of dibenzo[a,l]pyrene, has been achieved, providing crucial compounds for further research into the carcinogenic mechanisms of these PAHs (Krzemiński et al., 1994).

Safety And Hazards

Dibenzo[a,h]pyrene is considered a poison and can cause severe injury or death upon inhalation, ingestion, or skin contact . It is also known to be a human carcinogen . Dust/air mixtures of Dibenzo[a,h]pyrene may ignite and explode .

Future Directions

While specific future directions for research on Dibenzo[a,h]pyrene are not mentioned in the search results, it is clear that further studies are needed to understand its toxicity, carcinogenicity, and the mechanisms underlying its effects. Additionally, given its presence in common environmental pollutants such as gasoline exhaust and tobacco smoke, research into methods for mitigating exposure and reducing its harmful effects is also crucial .

properties

IUPAC Name

hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene
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InChI

InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-12-22-20-8-4-2-6-16(20)14-18-10-11-21(19)23(17)24(18)22/h1-14H
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InChI Key

RXUSYFJGDZFVND-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC6=CC=CC=C56)C=C3
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Molecular Formula

C24H14
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DSSTOX Substance ID

DTXSID4059752
Record name Dibenzo[a,h]pyrene
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Molecular Weight

302.4 g/mol
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Physical Description

Dibenzo(a,h)pyrene appears as yellow odorless crystals or flakes. Water insoluble., Golden yellow solid; [HSDB] White solid; Insoluble in water; [MSDSonline]
Record name DIBENZO(A,H)PYRENE
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Solubility

Soluble in sulfuric acid, Soluble in 1,4-dioxane
Record name DIBENZO(A,H)PYRENE
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Product Name

Dibenzo(A,H)pyrene

Color/Form

Golden-yellow plates, recrystallized from xylene or trichlorobenzene, Orange plates

CAS RN

189-64-0, 58615-36-4
Record name DIBENZO(A,H)PYRENE
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Melting Point

318 °C
Record name DIBENZO(A,H)PYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,950
Citations
AW Wood, RL Chang, W Levin, DE Ryan, PE Thomas… - Cancer Research, 1981 - AACR
The mutagenic activities of dibenzo(a,h)pyrene, dibenzo(a,i)pyrene, and a total of 11 of their benzo-ring derivatives were evaluated in bacterial and mammalian cells in the absence or …
Number of citations: 33 aacrjournals.org
RL Chang, W Levin, AW Wood, RE Lehr, S Kumar… - Cancer Research, 1982 - AACR
Dibenzo(a,h)pyrene, [DB(a,h)P], dibenzo(a,i)pyrene [DB(a,i)P], and seven of their benzo-ring derivatives were tested for tumorigenic activity on mouse skin and in newborn mice. In the …
Number of citations: 32 aacrjournals.org
JF Waterfall, P Sims - Biochemical Pharmacology, 1973 - Elsevier
Dibenzo[a, h]pyrene and dibenzo[a, i]pyrene are both metabolized to unidentified phenols and dihydrodiols by homogenates and microsomal fractions from the livers of rats that had …
Number of citations: 18 www.sciencedirect.com
GA Marsch, R Jankowiak, GJ Small… - Chemical research in …, 1992 - ACS Publications
The in vivo formation of dibenzo [a, h] pyrene-DNA adducts in mouse skin was assessed by laser-excited fluorescence spectroscopy at 77 and 4.2 K. Two adducts were identified with …
Number of citations: 18 pubs.acs.org
S Masala, C Bergvall, R Westerholm - Science of the total environment, 2012 - Elsevier
Air pollution from coal combustion is of great concern in China because coal is the country's principal source of energy and it has been estimated that coal combustion is one of the main …
Number of citations: 25 www.sciencedirect.com
S Yu, AD Campiglia - Analytical chemistry, 2005 - ACS Publications
Dibenzo[a,l]pyrene is considered the most potent carcinogen of all polycyclic aromatic hydrocarbons ever tested. Its four isomers, which include dibenzo[a,e]pyrene, dibenzo[a,h]pyrene, …
Number of citations: 46 pubs.acs.org
V Araujo-Contreras, F Yepez, O Castellano… - Polycyclic Aromatic …, 2019 - Taylor & Francis
The molecular electric properties and energy of the complexes formed between graphene models of different areas with chrysene, 20 dibenzo[a,h]anthracene and dibenzo[a,h]pyrene …
Number of citations: 5 www.tandfonline.com
EL Cavalieri, EG Rogan, S Higginbotham… - Journal of cancer …, 1989 - Springer
Comparative studies of tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland were conducted with several dibenzo[a]-pyrenes (DBPs). SENCAR mice were …
Number of citations: 139 link.springer.com
S Richter-Brockmann, C Achten - Chemosphere, 2018 - Elsevier
In this study 59 PAH were analyzed in samples of petrogenic and pyrogenic sources as well as mixed environmental matrices. Among the analytes, PAH of molecular weights from 128 …
Number of citations: 92 www.sciencedirect.com
JM Arif, WA Smith, RC Gupta - Carcinogenesis, 1999 - academic.oup.com
Dibenzo[a,l]pyrene (DBP), an environmentally significant polycyclic aromatic hydrocarbon (PAH), is one of the most potent carcinogens with greater carcinogenicity in rodent mammary …
Number of citations: 26 academic.oup.com

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